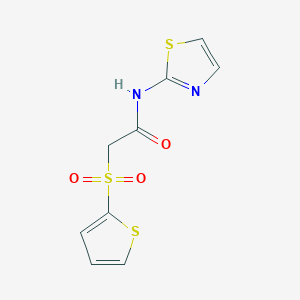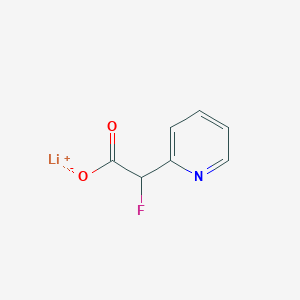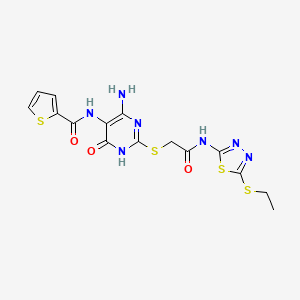
N-(4-amino-2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups, including an amino group, a thiophene ring, a pyrimidine ring, and a thiadiazole ring. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple heterocyclic rings (thiophene, pyrimidine, and thiadiazole) could result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, while the thiophene and pyrimidine rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Studies have shown that compounds containing thiadiazole and thiophene moieties exhibit significant antimicrobial and antifungal activities. For instance, thiadiazole derivatives have been designed and synthesized with the expectation of possessing antibacterial and antifungal activities, suggesting their potential as leads for the development of new therapeutic agents in these areas (Ameen & Qasir, 2017).
Anticancer Activity
Research into thiophene and thiadiazole derivatives has also explored their potential as anticancer agents. A particular study focused on the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which were evaluated for their in vitro and in vivo anticancer activity, showing promising results against certain cancer cell lines and suggesting mechanisms of action such as apoptosis induction in cancer cells (Gad et al., 2020).
Antiallergy Agents
Compounds derived from thiadiazole structures have been synthesized and tested for their antiallergy activity, showing significant potency in preclinical models. This highlights their potential for further development into therapeutic agents for allergy treatment (Hargrave, Hess, & Oliver, 1983).
Synthesis and Chemical Transformations
The research includes studies on the synthesis and transformations of thiophene and thiadiazole derivatives, providing valuable insights into the chemistry of these compounds and paving the way for the development of novel compounds with potential therapeutic applications. For example, solvent-free synthesis methods for thiadiazoles have been explored, offering environmentally friendly and efficient approaches to the preparation of these compounds (Li et al., 2006).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-amino-2-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3S4/c1-2-26-15-22-21-14(29-15)17-8(23)6-28-13-19-10(16)9(12(25)20-13)18-11(24)7-4-3-5-27-7/h3-5H,2,6H2,1H3,(H,18,24)(H,17,21,23)(H3,16,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQSQYJEYFJBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2859489.png)
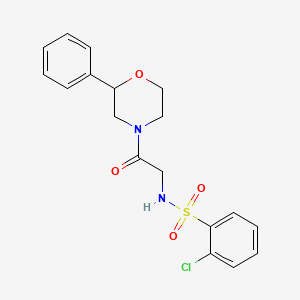
![3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2859491.png)
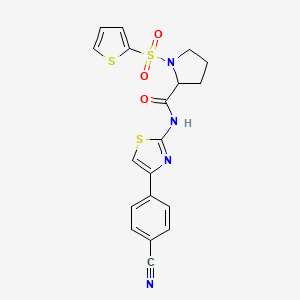
![1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2859494.png)
![1-[3-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2859496.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2859501.png)
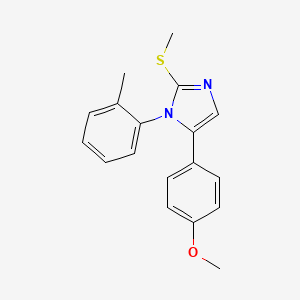
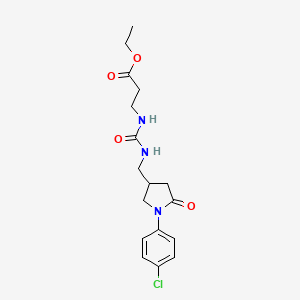
![1-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2859504.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859506.png)
